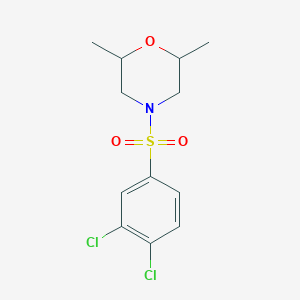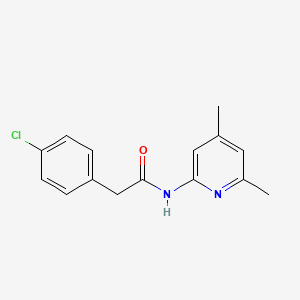![molecular formula C26H28N2O2 B4028278 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B4028278.png)
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone
Overview
Description
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone is a compound that belongs to the class of piperazine derivatives These compounds are known for their diverse pharmacological activities, including their use as antipsychotics, antidepressants, and anxiolytics
Preparation Methods
The synthesis of 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone typically involves the reaction of 1-(2-ethoxyphenyl)piperazine with 2,2-diphenylethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as Yb(OTf)3. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or chromatography .
Chemical Reactions Analysis
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone involves its binding to specific molecular targets, such as alpha1-adrenergic receptors. By interacting with these receptors, the compound can modulate various signaling pathways, leading to physiological effects such as vasodilation, reduced heart rate, and altered neurotransmitter release. The exact molecular interactions and pathways involved are still under investigation, but the compound’s ability to bind to adrenergic receptors is a key aspect of its pharmacological activity .
Comparison with Similar Compounds
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone can be compared to other piperazine derivatives, such as trazodone, naftopidil, and urapidil. These compounds share a similar core structure but differ in their substituents and specific pharmacological activities:
Trazodone: Used as an antidepressant and anxiolytic, it has a different substitution pattern on the piperazine ring.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia, it has a different aromatic substitution.
Properties
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-2-30-24-16-10-9-15-23(24)27-17-19-28(20-18-27)26(29)25(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,25H,2,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZGPQSFKIKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,2,8-trimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]quinoline-4-carboxamide](/img/structure/B4028204.png)

![6-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4028219.png)

![2,6,7-trihydroxy-9-{4-[(3-nitrobenzyl)oxy]phenyl}-3H-xanthen-3-one](/img/structure/B4028238.png)
![N-[2-methyl-4-[(4-nitrobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B4028239.png)



![BUTYL 2-CHLORO-5-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE](/img/structure/B4028283.png)

![N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B4028291.png)
![N-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]-3-phenylpropanamide (non-preferred name)](/img/structure/B4028305.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B4028312.png)
